Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide
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Overview
Description
Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[331]nonane 3,3-dioxide is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a benzyl group, a hydroxyl group, and a thia-azabicyclo nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the benzyl group, and oxidation to form the dioxide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial methods aim to maximize efficiency and minimize waste, often employing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the dioxide to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions at the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce a sulfide. Substitution reactions can introduce various functional groups at the benzyl position.
Scientific Research Applications
Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Rel-(1R,5S,9R)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide .
- Rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate .
Uniqueness
Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[331]nonane 3,3-dioxide is unique due to its specific substitution pattern and the presence of both hydroxyl and dioxide functionalities
Properties
Molecular Formula |
C14H19NO3S |
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Molecular Weight |
281.37 g/mol |
IUPAC Name |
(1S,5R)-7-benzyl-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C14H19NO3S/c16-14-12-7-15(6-11-4-2-1-3-5-11)8-13(14)10-19(17,18)9-12/h1-5,12-14,16H,6-10H2/t12-,13+,14? |
InChI Key |
WGQNFAJGOPSXRT-PBWFPOADSA-N |
Isomeric SMILES |
C1[C@@H]2CS(=O)(=O)C[C@@H](C2O)CN1CC3=CC=CC=C3 |
Canonical SMILES |
C1C2CS(=O)(=O)CC(C2O)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
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